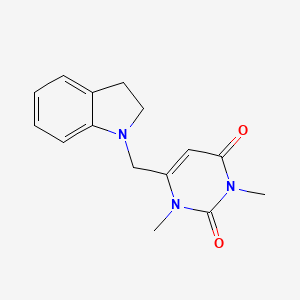
N-(3-ethylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a carboxamide group at the 3-position and an ethylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)pyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with 3-ethylphenylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
N-(3-ethylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of an ethylphenyl group.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Contains a pyrazine ring and a bromo-methylphenyl group.
N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Features a biphenyl group and a chloropyridine ring.
Uniqueness
N-(3-ethylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group enhances its hydrophobicity and potential for interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for drug discovery and materials science.
Properties
IUPAC Name |
N-(3-ethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCWICNZCXTFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[[2-[[2-(1-adamantyl)acetyl]amino]acetyl]amino]methyl]phenyl]furan-2-carboxamide](/img/structure/B7485409.png)
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7485411.png)
![[1-(Furan-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7485423.png)


![6-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7485464.png)



![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7485499.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485513.png)
![[(2S)-2-methylmorpholin-4-yl]-[5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methanone](/img/structure/B7485520.png)
